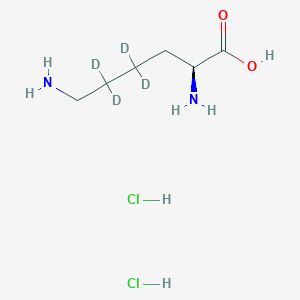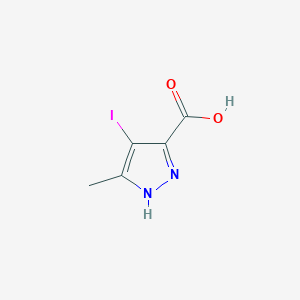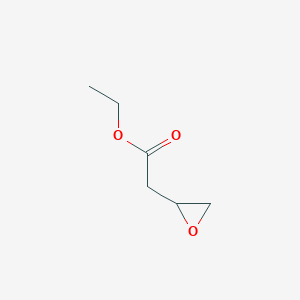
DL-Lysine-4,4,5,5-d4 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine-4,4,5,5-d4 dihydrochloride is a labeled amino acid derivative . It is a preparation of a deuterated Lysine . This derivative is deuterated at the 4 and 5 positions of the Lysine side-chain, and is a racemate of the two possible Lysine enantiomers . It has been described as a useful mass spectrometry reference against the natural amino acid for studying histone acetylation dynamics and other post-translational modifications and for identifying and quantifying protein methylation sites .
Molecular Structure Analysis
The molecular formula of DL-Lysine-4,4,5,5-d4 dihydrochloride is C6H10D4N2O2 2HCl . The molecular weight is 223.13 . It is a racemate of the two possible Lysine enantiomers .Chemical Reactions Analysis
DL-Lysine-4,4,5,5-d4 dihydrochloride is used in lysine three-plex experiments to generate peptides with 4-Da mass shifts, compared to peptides generated with light lysine .Applications De Recherche Scientifique
DL-Lysine-4,4,5,5-d4 Dihydrochloride: A Comprehensive Analysis
Metabolic Studies: DL-Lysine-4,4,5,5-d4 dihydrochloride is utilized in metabolic studies as a tracer. Its deuterated form allows researchers to track and analyze the metabolic pathways of Lysine in the body .
Protein Sequencing: As a labeling agent in protein sequencing, this compound helps in identifying and sequencing amino acids within protein structures, providing insights into protein functions and interactions .
Biochemical Research: In biochemical research, DL-Lysine-4,4,5,5-d4 dihydrochloride is used to study enzyme kinetics and mechanisms related to Lysine metabolism and its role in various biological processes .
Biomedical Research: This compound aids in biomedical research by serving as a model to understand the effects of Lysine modifications on cellular functions and disease states .
Nutritional Studies: Researchers use DL-Lysine-4,4,5,5-d4 dihydrochloride to investigate Lysine’s role in nutrition and its impact on health and development .
Pharmaceutical Development: In pharmaceutical development, it can be used to design drugs that mimic or interfere with Lysine’s biological pathways .
Structural Biology: It assists in structural biology by enabling the study of molecular structures where Lysine plays a critical role .
Agricultural Research: Lastly, this compound is significant in agricultural research to enhance the nutritional value of crops by understanding Lysine’s role in plant growth and development .
Mécanisme D'action
Target of Action
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .
Mode of Action
The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a deuterium-labeled form of Lysine, DL-Lysine-4,4,5,5-d4 dihydrochloride is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .
Pharmacokinetics
As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of DL-Lysine-4,4,5,5-d4 dihydrochloride’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-4,4,5,5-d4 dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)

![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)


